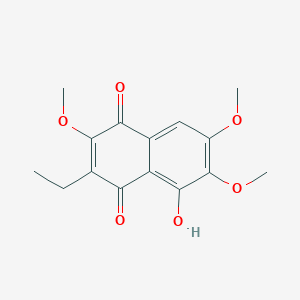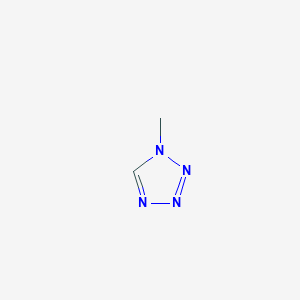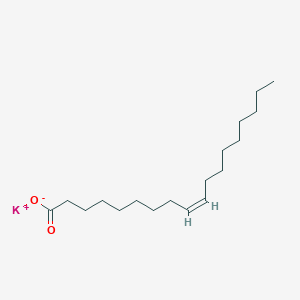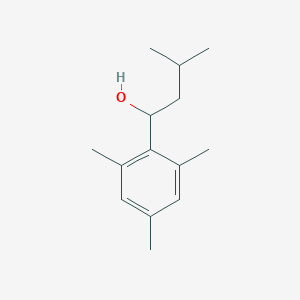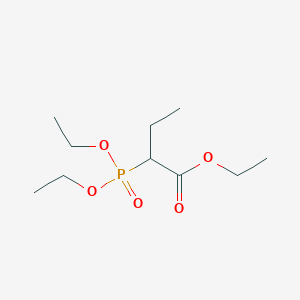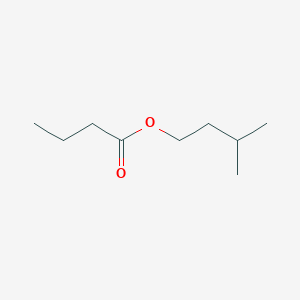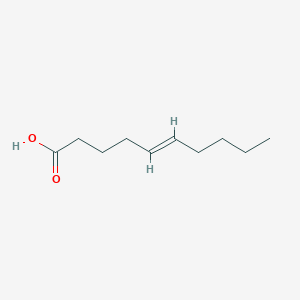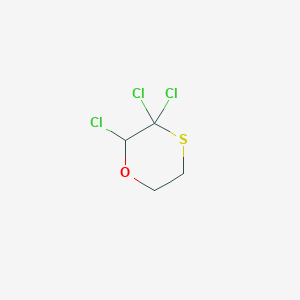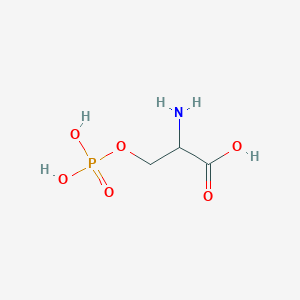
Phenyl 2-mercaptobenzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Surface Chemistry and Imaging
Hauptmann et al. (2016) explored the self-assembled monolayer of mercaptobenzoic acid on gold surfaces, using atomic force microscopy for high-resolution imaging, highlighting its potential in nanoscale surface analysis and material science (Hauptmann et al., 2016).
Structural Chemistry
Fazil et al. (2012) investigated the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, leading to the synthesis of a proton transfer derivative, emphasizing its role in the development of new compounds and in supramolecular chemistry (Fazil et al., 2012).
SERS Applications
Michota and Bukowska (2003) studied the surface-enhanced Raman scattering spectra of p-mercaptobenzoic acid monolayers on silver and gold surfaces, demonstrating its application in spectroscopy and material surface characterization (Michota & Bukowska, 2003).
Electrochemical Studies
Khodaei et al. (2008) explored electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, indicating its utility in electrochemistry and synthesis of tetrazolic thioethers (Khodaei et al., 2008).
Biological Properties
Kulkarni et al. (1981) focused on the synthesis of 2-mercaptobenzimidazoles and their biological properties, highlighting the pharmaceutical and medicinal chemistry applications (Kulkarni et al., 1981).
NEXAFS Studies
Plashkevych et al. (2000) used 2-mercaptobenzoxazole to study vibronic fine structure fingerprints in near-edge X-ray absorption fine structure (NEXAFS), demonstrating its application in advanced spectroscopic techniques (Plashkevych et al., 2000).
Organophosphorus Compounds Research
El‐Barbary and Lawesson (1981) investigated new routes to phosphorins from 2-mercaptobenzoic acid derivatives, highlighting its relevance in organophosphorus chemistry (El‐Barbary & Lawesson, 1981).
Surface Adsorption Studies
Compean-Gonzalez et al. (2022) examined the adsorption of 4-mercaptobenzoic acid on TiO2 surfaces, indicating its significance in surface chemistry and material science (Compean-Gonzalez et al., 2022).
Potential-Dependent Chemistry
Ma and Harris (2011) explored the potential-dependent acid-base chemistry of 2-mercaptobenzoic acid on silver, providing insights into electrochemical surface chemistry (Ma & Harris, 2011).
Synthesis of Derivatives
Ahmad and Mohsen (2015) synthesized new derivatives from 2-mercaptobenzoxazole, demonstrating its utility in organic synthesis (Ahmad & Mohsen, 2015).
Antimicrobial Applications
Kuznetsova et al. (2017) assessed the antibacterial effect of 2-mercaptobenzothiazole, emphasizing its potential in biocidal applications (Kuznetsova et al., 2017).
Antimicrobial and Anti-inflammatory Studies
Yadav et al. (2005) synthesized new 2-mercaptobenzothiazole derivatives and tested them for antimicrobial and anti-inflammatory activities, indicating its relevance in pharmaceutical research (Yadav et al., 2005).
Self-assembly Studies
Minh Hieu Do Thi and Volka (2010) studied the self-assembly of 4-mercaptobenzoic acid, demonstrating its application in molecular assembly and surface science (Minh Hieu Do Thi & Volka, 2010).
Eigenschaften
IUPAC Name |
phenyl 2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(11-8-4-5-9-12(11)16)15-10-6-2-1-3-7-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYKTMHVSTXCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165954 | |
| Record name | Phenyl 2-mercaptobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-mercaptobenzoate | |
CAS RN |
15570-18-0 | |
| Record name | Phenyl 2-mercaptobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-mercaptobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 2-mercaptobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-mercaptobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
